Lisofosfatidilcolina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

La lisofosfatidilcolina tiene numerosas aplicaciones en la investigación científica:

Mecanismo De Acción

La lisofosfatidilcolina ejerce sus efectos a través de varios mecanismos:

Unión a receptores: Se une a los receptores acoplados a proteínas G y a los receptores tipo Toll, induciendo la migración de linfocitos y macrófagos.

Respuesta inflamatoria: Aumenta la producción de citoquinas proinflamatorias e induce estrés oxidativo, promoviendo la inflamación y el desarrollo de enfermedades.

Señalización celular: A través de la señalización de Notch1 y ERK1/2, la this compound induce la expresión de proteína quimiotáctica de monocitos-1 y citoquinas inflamatorias.

Análisis Bioquímico

Biochemical Properties

Lysophosphatidylcholine is a key player in biochemical reactions, particularly in the metabolism of phospholipids. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes involved is lysophosphatidylcholine acyltransferase, which catalyzes the reacylation of lysophosphatidylcholine to form phosphatidylcholine. This enzyme is crucial for maintaining the balance of lysophosphatidylcholine and phosphatidylcholine in cells .

Lysophosphatidylcholine also interacts with phospholipase A2, which generates lysophosphatidylcholine from phosphatidylcholine. Additionally, lysophosphatidylcholine can be converted to lysophosphatidic acid by autotaxin, an enzyme with lysophospholipase D activity . These interactions highlight the central role of lysophosphatidylcholine in lipid metabolism and signaling.

Cellular Effects

Lysophosphatidylcholine has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, lysophosphatidylcholine is known to activate several signaling pathways, including those involving protein kinase C and mitogen-activated protein kinases . These pathways play essential roles in cell proliferation, differentiation, and apoptosis.

Moreover, lysophosphatidylcholine can affect gene expression by acting as a ligand for specific transcription factors. This interaction can lead to changes in the expression of genes involved in inflammation, immune response, and lipid metabolism . Lysophosphatidylcholine also impacts cellular metabolism by altering the balance of lipid species within the cell, which can influence membrane fluidity and function.

Molecular Mechanism

The molecular mechanism of lysophosphatidylcholine involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Lysophosphatidylcholine binds to specific receptors on the cell surface, such as G protein-coupled receptors, which initiate downstream signaling cascades . These cascades can lead to the activation of various kinases and transcription factors, ultimately affecting cellular processes.

Lysophosphatidylcholine can also inhibit or activate enzymes involved in lipid metabolism. For example, it can inhibit phospholipase A2, reducing the production of additional lysophosphatidylcholine . Additionally, lysophosphatidylcholine can modulate gene expression by interacting with nuclear receptors, leading to changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lysophosphatidylcholine can change over time. Lysophosphatidylcholine is relatively stable under physiological conditions, but it can undergo degradation through enzymatic processes. Over time, the levels of lysophosphatidylcholine can decrease, leading to changes in its effects on cellular function .

Long-term studies have shown that lysophosphatidylcholine can have sustained effects on cellular processes, such as inflammation and lipid metabolism. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of lysophosphatidylcholine in maintaining cellular homeostasis .

Dosage Effects in Animal Models

The effects of lysophosphatidylcholine can vary with different dosages in animal models. At low doses, lysophosphatidylcholine can have beneficial effects, such as promoting cell survival and reducing inflammation . At high doses, lysophosphatidylcholine can be toxic and lead to adverse effects, such as cell death and tissue damage .

Threshold effects have been observed in studies, where a specific dose of lysophosphatidylcholine is required to elicit a particular response. These findings underscore the importance of carefully controlling the dosage of lysophosphatidylcholine in experimental settings to avoid potential toxicity .

Metabolic Pathways

Lysophosphatidylcholine is involved in several metabolic pathways, including the Lands cycle and the Kennedy pathway. In the Lands cycle, lysophosphatidylcholine is reacylated to form phosphatidylcholine by lysophosphatidylcholine acyltransferase . This pathway is essential for maintaining the balance of lysophosphatidylcholine and phosphatidylcholine in cells.

In the Kennedy pathway, lysophosphatidylcholine is generated from phosphatidylcholine through the action of phospholipase A2 . This pathway is crucial for the turnover of phospholipids and the generation of lipid signaling molecules. Lysophosphatidylcholine can also be converted to lysophosphatidic acid by autotaxin, which plays a role in cell signaling and metabolism .

Transport and Distribution

Lysophosphatidylcholine is transported and distributed within cells and tissues through various mechanisms. It can be transported by specific lipid transporters, such as ATP-binding cassette transporters, which facilitate its movement across cell membranes . Lysophosphatidylcholine can also bind to plasma proteins, such as albumin, which helps in its distribution throughout the body .

The localization and accumulation of lysophosphatidylcholine within cells can be influenced by its interactions with binding proteins and transporters. These interactions can affect the availability of lysophosphatidylcholine for cellular processes and its overall function .

Subcellular Localization

Lysophosphatidylcholine is localized to specific subcellular compartments, where it exerts its activity and function. It is primarily found in the plasma membrane, where it plays a role in membrane structure and signaling . Lysophosphatidylcholine can also be localized to intracellular organelles, such as the endoplasmic reticulum and mitochondria, where it is involved in lipid metabolism and energy production .

The subcellular localization of lysophosphatidylcholine can be influenced by targeting signals and post-translational modifications. These modifications can direct lysophosphatidylcholine to specific compartments, ensuring its proper function within the cell .

Métodos De Preparación

La lisofosfatidilcolina se puede preparar a través de varios métodos:

Hidrólisis enzimática: Esto implica el uso de fosfolipasa A2 para escindir la fosfatidilcolina, lo que da como resultado la formación de this compound.

Síntesis química: Este método incluye la mono-desacilación de la fosfatidilcolina de huevo o la aislamiento de almidones de cereales.

Producción industrial: La producción a gran escala se puede lograr utilizando preparaciones de enzimas fosfolipasas A2 comercializadas, como las que se utilizan para la desgomado de aceites vegetales.

Análisis De Reacciones Químicas

La lisofosfatidilcolina se somete a varias reacciones químicas:

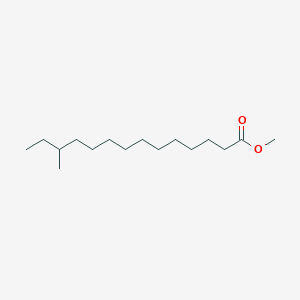

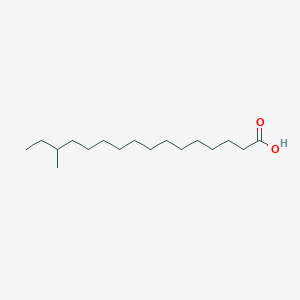

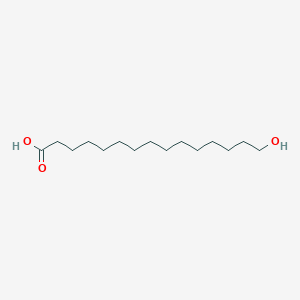

Comparación Con Compuestos Similares

La lisofosfatidilcolina es única en comparación con otros compuestos similares:

Fosfatidilcolina: A diferencia de la fosfatidilcolina, la this compound tiene una cadena de ácidos grasos menos, lo que la hace más soluble y activa en las vías de señalización.

Ácido lisofosfatídico: La this compound se puede hidrolizar para formar ácido lisofosfatídico, que tiene diferentes actividades biológicas y está altamente asociado con el cáncer.

Alquil-lisofosfolípidos: Estos son análogos sintéticos de la this compound con un grupo alquilo en lugar de un grupo acilo, lo que los hace más estables y útiles en aplicaciones terapéuticas.

Compuestos similares incluyen la fosfatidilcolina, el ácido lisofosfatídico y los alquil-lisofosfolípidos .

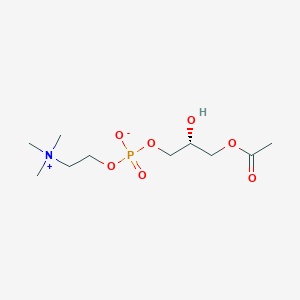

Propiedades

Número CAS |

9008-30-4 |

|---|---|

Fórmula molecular |

C10H22NO7P |

Peso molecular |

299.26 g/mol |

Nombre IUPAC |

(3-acetyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C10H22NO7P/c1-9(12)16-7-10(13)8-18-19(14,15)17-6-5-11(2,3)4/h10,13H,5-8H2,1-4H3 |

Clave InChI |

RYCNUMLMNKHWPZ-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |

SMILES isomérico |

CC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |

SMILES canónico |

CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |

Apariencia |

Unit:50 mgSolvent:nonePurity:98+%Physical solid |

Descripción física |

Solid |

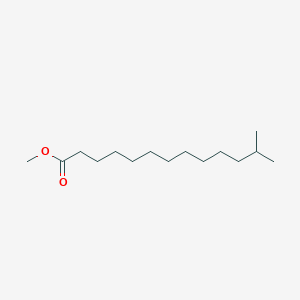

Sinónimos |

1-palmitoyl-2-lysophosphatidylcholine 1-Pam-2-lysoPtdCho |

Origen del producto |

United States |

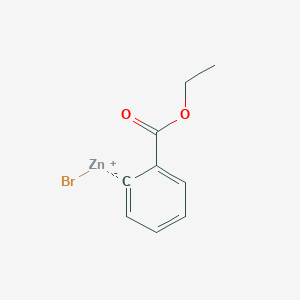

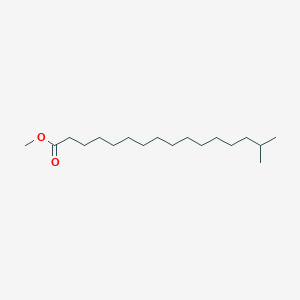

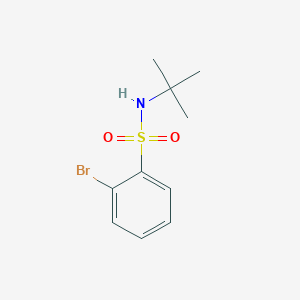

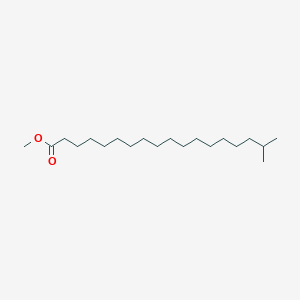

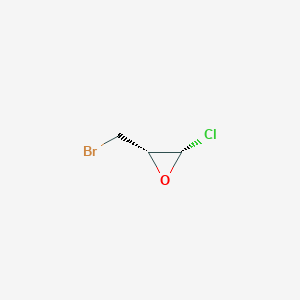

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide](/img/structure/B164409.png)

![3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione](/img/structure/B164421.png)